2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid
Overview
Description
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid is an organic compound with the molecular formula C7H2F4O2S and a molecular weight of 226.14 g/mol . This compound is characterized by the presence of four fluorine atoms and a mercapto group attached to a benzoic acid core. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid typically involves the following steps :
Synthesis of 2,3,5,6-Tetrafluorobenzoic acid: This can be achieved through the fluorination of chlorobenzoic acid.
Reaction with Sulfur Compounds: The 2,3,5,6-Tetrafluorobenzoic acid is then reacted with sulfur compounds to introduce the mercapto group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above, but they are optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The compound can undergo reduction reactions to form thiols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.
Industry: The compound is used in the production of polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid involves its interaction with molecular targets such as enzymes and metal ions . The mercapto group can form strong bonds with metal ions, which can inhibit or activate enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobenzoic acid: Lacks the mercapto group, making it less reactive in certain chemical reactions.
4-Mercaptobenzoic acid: Lacks the fluorine atoms, resulting in different reactivity and stability profiles.
Uniqueness
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid is unique due to the presence of both fluorine atoms and a mercapto group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a versatile compound in various applications.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O2S/c8-2-1(7(12)13)3(9)5(11)6(14)4(2)10/h14H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFMEWZQIHKRDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200120 | |
Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5211-44-9 | |
Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005211449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5211-44-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHG3CU8QRS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid enable the measurement of thiol concentrations?
A1: this compound exists primarily in its oxidized disulfide form (referred to as BSSB in the research paper []). This disulfide reacts with thiols (molecules containing a -SH group) in a reversible exchange reaction. This exchange reaction leads to a broadening of the 19F NMR signal of BSSB, which can be directly measured. The extent of broadening is proportional to the concentration of thiols present in the sample, thus allowing for their quantification. []
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